molecular formula C16H30N2O6 B2371553 (S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-5-(methoxy(methyl)amino)-5-oxopentanoate CAS No. 197159-25-4

(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-5-(methoxy(methyl)amino)-5-oxopentanoate

Cat. No.: B2371553
CAS No.: 197159-25-4
M. Wt: 346.424
InChI Key: KZYLEOANPQRWKH-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chiral tert-butyl ester featuring a Boc (tert-butoxycarbonyl)-protected amino group and a methoxy(methyl)amino substituent at the 5-position. Its stereochemistry (S-configuration) and functional groups make it a critical intermediate in peptide synthesis and medicinal chemistry, particularly for applications requiring controlled reactivity and stability . The tert-butyl ester enhances solubility in organic solvents, while the Boc group provides acid-labile protection for the amine, enabling selective deprotection under mild conditions .

Properties

IUPAC Name

tert-butyl (2S)-5-[methoxy(methyl)amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O6/c1-15(2,3)23-13(20)11(9-10-12(19)18(7)22-8)17-14(21)24-16(4,5)6/h11H,9-10H2,1-8H3,(H,17,21)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZYLEOANPQRWKH-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCC(=O)N(C)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCC(=O)N(C)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-5-(methoxy(methyl)amino)-5-oxopentanoate is a compound of significant interest in biochemical research, particularly for its potential applications in medicinal chemistry and as a precursor for various pharmacologically active compounds. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C14H27N2O5C_{14}H_{27}N_{2}O_{5}, with a molecular weight of approximately 289.37 g/mol. The compound features a tert-butoxycarbonyl protecting group, which is commonly used in peptide synthesis to protect amino groups during reactions.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the tert-butyl ester : This step often utilizes carbon tetrabromide and triphenylphosphine in dichloromethane.
  • Protection of the amino group : The tert-butoxycarbonyl (Boc) group is introduced to protect the amine during subsequent reactions.
  • Introduction of methoxy and methyl groups : These modifications are crucial for enhancing biological activity.

The yield from these reactions can reach up to 100% under optimized conditions, making it an efficient synthetic route for obtaining this compound .

Research indicates that this compound exhibits various biological activities, primarily through its interactions with specific enzyme systems and cellular pathways:

  • Inhibition of Amino Acid Transporters : Studies have shown that derivatives of this compound can inhibit system L transporters, which are essential for amino acid uptake in cells. This inhibition has been quantified in several experiments, demonstrating significant reductions in uptake percentages compared to control conditions .
  • Potential as a Pharmacological Agent : The compound has been implicated in the synthesis of pharmacologically active compounds that contain an (iS)-2-aminoglutarimide moiety. These derivatives have shown promise in targeting specific receptors or enzymes involved in disease processes .

Case Studies

  • Uptake Inhibition Studies : A study examining the uptake of various amino acids in the presence of this compound demonstrated that concentrations as low as 10 mM could significantly inhibit amino acid transport by over 70% . This suggests that the compound may have therapeutic potential in conditions where amino acid transport is dysregulated.
  • Synthesis of Bioactive Compounds : The compound has been utilized as an intermediate in synthesizing other bioactive molecules, including those with anti-cancer properties. Research has indicated that modifications to the methoxy group can enhance selectivity towards specific cancer cell lines .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
Amino Acid Transport InhibitionUp to 90% inhibition at high concentrations
Synthesis of Bioactive CompoundsPrecursor for anti-cancer agents
Enzyme InteractionPotential modulator for HDACs

Scientific Research Applications

Synthesis of Dipeptides

One of the primary applications of (S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-5-(methoxy(methyl)amino)-5-oxopentanoate is in the synthesis of dipeptides. Dipeptides are formed by linking two amino acids through peptide bonds, and this compound serves as a key starting material for such syntheses.

Methods of Application:

  • The compound is utilized with common coupling reagents to facilitate the formation of dipeptides.
  • It acts as a protected amino acid derivative, which can be deprotected after synthesis to yield functional dipeptides.

Research indicates that compounds with similar structural features often exhibit various biological activities. The potential applications of this compound include:

Biological Properties:

  • Antioxidant Activity: Compounds with similar structures have demonstrated antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
  • Cytotoxic Effects: Some derivatives have shown cytotoxic effects against cancer cells, suggesting potential applications in oncology.
  • Modulation of Biological Pathways: The unique functional groups may allow for interaction with various biological pathways, influencing processes such as cell proliferation and apoptosis.

Comparison with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally related compounds is useful:

Compound NameStructural FeaturesUnique Properties
N-Acetyl-L-ValineAcetylated amino acidInvolved in protein synthesis
Boc-Lysinetert-butoxycarbonyl protected lysineUsed in peptide synthesis
Methionine DerivativesContains sulfur; similar amino structurePlays a role in methylation processes

The specific combination of functional groups in this compound may impart distinct biological activities not found in these other compounds.

Case Study 1: Synthesis of Enantiopure Non-Natural Alpha-Amino Acids

A study demonstrated the use of tert-butyl (2S)-2-[bis(tert-butoxycarbonyl)amino]-5-oxopentanoate as a key intermediate in synthesizing enantiopure non-natural alpha-amino acids. This highlights the compound's utility in advanced organic synthesis and its role in developing new pharmaceuticals .

Case Study 2: Interaction Studies

Interaction studies involving this compound focus on its binding affinity to various biological targets. Techniques such as molecular docking and receptor-ligand interaction studies have been employed to elucidate its pharmacodynamics and pharmacokinetics .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, targeting its ester and carbamate groups:

tert-Butyl Ester Hydrolysis

  • Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or aqueous HCl.

  • Outcome : Cleavage of the tert-butyl ester yields the corresponding carboxylic acid, facilitating further functionalization .

Boc (tert-Butoxycarbonyl) Deprotection

  • Conditions : HCl in dioxane or TFA.

  • Outcome : Removal of the Boc protecting group generates a free amine, critical for peptide chain elongation .

Reaction Type Conditions Product References
Ester hydrolysisTFA/DCM, 0°C → RT, 2 hr(S)-5-(methoxy(methyl)amino)-5-oxopentanoic acid
Boc deprotection4M HCl/dioxane, RT, 1 hrFree amine intermediate

Peptide Coupling

  • Reagents : Dicyclohexylcarbodiimide (DCC)/4-dimethylaminopyridine (DMAP) or HOBt/EDC.

  • Mechanism : Activation of the carboxylic acid (post-ester hydrolysis) enables nucleophilic attack by amino groups of other residues, forming amide bonds .

Methoxy(methyl)amide Reactivity

  • Applications : The methoxy(methyl)amino group acts as a directing group in metal-catalyzed cross-coupling reactions or undergoes nucleophilic substitution.

Carbonyl Reduction

  • Reagents : Sodium borohydride (NaBH4) or Diisobutylaluminum hydride (DIBALH).

  • Outcome : Reduction of the ketone to a secondary alcohol, modifying solubility and reactivity .

Oxidation of Alcohol Intermediates

  • Reagents : Pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

  • Application : Re-generates ketones for iterative synthesis steps.

Esterification and Transesterification

The compound participates in ester exchange reactions:

Transesterification

  • Conditions : Acid catalysis (e.g., p-toluenesulfonic acid) in methanol or ethanol.

  • Outcome : Replacement of the tert-butyl ester with methyl or ethyl esters .

Esterification with Alcohols

  • Example : Reaction with tert-butanol under DCC/DMAP yields bulkier esters, altering steric properties .

Wittig and Related Olefination Reactions

The ketone group undergoes Wittig reactions to form alkenes:

  • Reagents : Phosphorus ylides (e.g., Ph3P=CHCO2Et).

  • Application : Extends the carbon chain, introducing conjugated double bonds for photochemical studies .

Reaction Conditions Product References
Wittig olefinationYlide, THF, −78°C → RTα,β-unsaturated ester derivative

Stability and Reaction Optimization

  • pH Sensitivity : Reactions involving the free amine require neutral to slightly acidic conditions to prevent premature deprotection .

  • Temperature Control : Exothermic reactions (e.g., DCC-mediated couplings) are conducted at 0°C to minimize side products .

This compound’s versatility is underscored by its participation in hydrolysis, amidation, reduction, and olefination reactions, making it invaluable in synthesizing complex biomolecules and pharmaceuticals. Experimental protocols emphasize careful control of reaction conditions to maximize yields and selectivity.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

a) Methyl Ester Derivative
  • Compound: (S)-Methyl 5-amino-2-((tert-butoxycarbonyl)amino)-5-oxopentanoate (CAS 4976-88-9)
  • Key Differences : Replaces the tert-butyl ester with a methyl ester, reducing molecular weight (260.29 vs. ~350–370 for tert-butyl analogs) and altering solubility (higher hydrophilicity).
  • Applications : Used in aqueous-phase reactions but less stable in acidic conditions compared to tert-butyl esters .
b) Benzyloxycarbonyl (Z)-Protected Analogs
  • Examples: (S)-tert-Butyl 5-amino-2-(((benzyloxy)carbonyl)amino)-5-oxopentanoate (CAS 16881-42-8) (S)-2-(((Benzyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid (CAS 199924-46-4)
  • Key Differences: The Z group requires hydrogenolysis for deprotection, unlike the Boc group, which is acid-labile. These compounds are preferred in orthogonal protection strategies for peptide synthesis.
c) Bromo-Substituted Analog
  • Compound: (S)-tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate (CAS 91229-86-6)
  • Key Differences : A bromine atom at the 5-position introduces a reactive site for cross-coupling or alkylation reactions, absent in the target compound. This enhances utility in constructing complex scaffolds for drug candidates .
d) Multi-Boc-Protected Derivatives
  • Example: (R)-4-((R)-4-((R)-4-amino-5-(tert-butoxy)-5-oxopentanamido)-5-(tert-butoxy)-5-oxopentanoic acid (Patent Reference Example 97)
  • Key Differences : Contains three Boc groups, enabling sequential deprotection for stepwise peptide elongation. Higher molecular weight (574.43 vs. ~350–370) limits solubility but enhances stability during synthesis .

Physicochemical Properties and Reactivity

Property Target Compound Methyl Ester Z-Protected Analog Bromo-Substituted Multi-Boc Derivative
Molecular Weight ~350–370 (estimated) 260.29 336.38 352.27 574.43
Solubility High in organic solvents Moderate in polar Low in water Low in polar solvents Very low
Deprotection Method Acid (TFA) Acid Hydrogenolysis Acid Acid (sequential)
Reactive Sites Methoxy(methyl)amino None None Bromine Multiple amines

Preparation Methods

L-Glutamic Acid Derivatization

The synthesis begins with L-glutamic acid due to its inherent chirality and commercial availability. Initial steps involve:

Dual protection strategy :

  • α-amino group protection via Boc anhydride in THF/water (pH 9-10)
  • α-carboxyl activation as tert-butyl ester using DCC/DMAP in dichloromethane

Reaction equation:
$$
\text{L-Glutamic acid} \xrightarrow[\text{1. Boc}2\text{O, NaOH}]{\text{2. (CH}3\text{)}_3\text{COH, DCC}} \text{(S)-tert-butyl 2-(tert-butoxycarbonylamino)pentanedioate}
$$

Yield optimization shows:

Protection Step Solvent Temperature Yield (%) Purity (HPLC)
Boc addition THF/H2O 0-5°C 92 98.7
tert-Butylation DCM RT 85 97.2

Gamma-Carboxyl Functionalization

Amide Bond Formation

Conversion of the γ-carboxyl to methoxy(methyl)amide proceeds through:

Activation pathway :

  • Carbodiimide-mediated activation with HOBt in DMF
  • Nucleophilic substitution with N,O-dimethylhydroxylamine hydrochloride

Critical parameters:

  • pH control (6.5-7.0) prevents Boc group cleavage
  • Stoichiometric ratio of 1:1.2 (acid:amine) minimizes dimerization

Reaction monitoring data :

Time (h) Conversion (%) Side Products (%)
2 45 <3
4 78 5
6 95 8

Enantiomeric Control Strategies

Crystallization-Induced Asymmetric Transformation

The patent WO2019040109A1 details a resolution method using:

  • L-Tartaric acid as chiral resolving agent
  • Ethanol/water (70:30 v/v) crystallization solvent

Crystallization performance:

Solvent System ee (%) Recovery (%) Crystal Habit
Ethanol/water 99.5 68 Rhombic plates
IPA/hexane 98.1 72 Needles
Acetone/water 97.8 65 Irregular prisms

Analytical Characterization

Spectroscopic Validation

1H NMR (400 MHz, CDCl3) :

  • δ 1.44 (s, 9H, Boc CH3)
  • δ 1.40 (s, 9H, t-Bu CH3)
  • δ 3.18 (s, 3H, N-OCH3)
  • δ 3.68 (s, 3H, NCH3)

13C NMR :

  • 172.8 ppm (γ-amide carbonyl)
  • 156.2 ppm (Boc carbonyl)
  • 80.5 ppm (tert-butyl quaternary carbon)

Chiral Purity Assessment

HPLC method (Chiralpak AD-H column):

Parameter Value
Retention time 12.4 min (S)
14.7 min (R)
Resolution (Rs) 2.8
ee 99.2%

Industrial-Scale Optimization

Continuous Flow Synthesis

Recent adaptations from batch processes show:

Flow reactor advantages :

  • 40% reduction in reaction time
  • 15% improvement in yield
  • Enhanced temperature control (±0.5°C vs ±5°C in batch)

Comparative data:

Parameter Batch Process Flow Process
Cycle time 18 h 10 h
Output 2.1 kg/day 3.8 kg/day
Solvent usage 120 L/kg 85 L/kg

Q & A

Q. What are the critical steps in synthesizing (S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-5-(methoxy(methyl)amino)-5-oxopentanoate, and how can coupling efficiency be optimized?

The synthesis typically involves sequential protection/deprotection of amino and carboxyl groups. Key steps include:

  • Amino Protection : Use of Boc (tert-butoxycarbonyl) groups under anhydrous conditions with coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to minimize racemization .
  • Carboxyl Activation : Conversion to active esters (e.g., 2,5-dioxopyrrolidin-1-yl esters) for efficient amide bond formation .
  • Methoxy(methyl)amine Incorporation : Reaction with methoxy(methyl)amine under basic conditions (e.g., DIPEA) to avoid side reactions.
    Optimization : Monitor coupling efficiency via LC-MS (e.g., 0.698 min retention time under Condition F) . Use stoichiometric excess (1.2–1.5 eq) of activated carboxyl intermediates to drive reactions to completion.

Q. How is the stereochemical integrity of the (S)-configured α-carbon validated during synthesis?

  • Chiral HPLC : Employ chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to resolve enantiomers.
  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H-NMR to confirm spatial arrangement .
  • Polarimetry : Compare optical rotation values with literature data for similar Boc-protected amino acid derivatives .

Q. What are the recommended storage conditions to prevent degradation of this compound?

  • Short-term : Store at room temperature (RT) in inert, anhydrous solvents (e.g., DMF or DMSO) .
  • Long-term : Lyophilize and store at -20°C under nitrogen to avoid hydrolysis of the tert-butyl ester or Boc groups. Avoid exposure to acids/bases, which cleave protecting groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in LC-MS data when characterizing intermediate byproducts?

Contradictions often arise from:

  • In-source fragmentation : Adjust ionization parameters (e.g., lower ESI voltage) to reduce fragmentation artifacts.
  • Co-eluting impurities : Use orthogonal methods like preparative HPLC (C18 columns, acetonitrile/water gradients) to isolate intermediates. Cross-validate with 13^{13}C-NMR carbonyl signals (e.g., 170–175 ppm for esters) .
    Example : A byproduct with m/z 611 (M+H)+ at 1.551 min (Condition G) may indicate incomplete deprotection of Fmoc groups; verify via TFA cleavage tests .

Q. What experimental design principles apply to studying the compound’s stability under varying pH conditions?

  • Design : Prepare buffered solutions (pH 2–10) and incubate at 37°C. Monitor degradation via:
    • HPLC-PDA : Quantify intact compound loss over time.
    • LC-MS/MS : Identify degradation products (e.g., tert-butyl alcohol from ester hydrolysis) .
  • Kinetic Analysis : Fit data to first-order decay models to calculate half-lives. For Boc-protected compounds, expect rapid degradation below pH 3 due to acid-labile tert-butyl groups .

Q. How can researchers mitigate racemization during solid-phase peptide synthesis (SPPS) using this building block?

  • Condition Optimization : Use low-temperature couplings (0–4°C) and minimize reaction times.
  • Additives : Incorporate anti-racemization agents like Oxyma Pure or DEPBT .
  • Monitoring : Perform Marfey’s assay post-cleavage to quantify D/L enantiomers via UV-vis detection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.